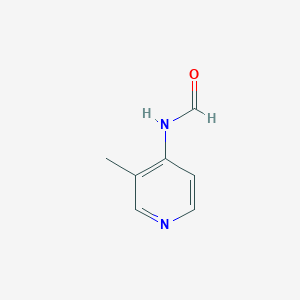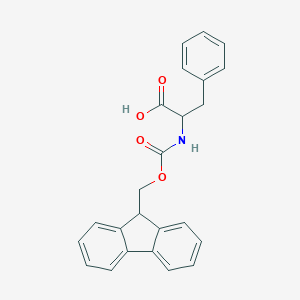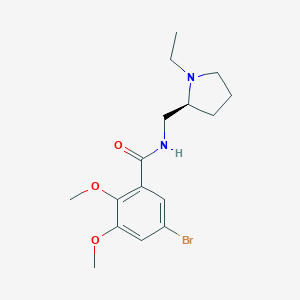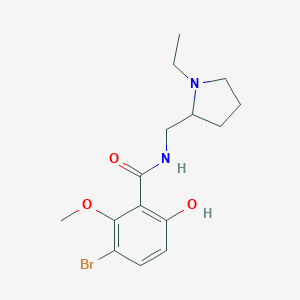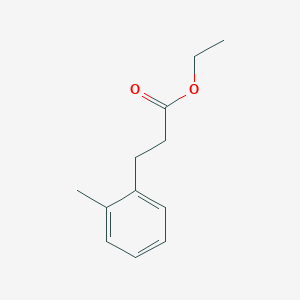
Dimethyl 3-iodophthalate
Vue d'ensemble
Description
Dimethyl 3-iodophthalate, also known as this compound, is a useful research compound. Its molecular formula is C10H9IO4 and its molecular weight is 320.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dye-Sensitized Solar Cells : Triazole dendrimers with dimethyl isophthalate surface groups significantly improve power conversion efficiency and voltage in dye-sensitized solar cells (Rajakumar et al., 2010).
Brain Scanning Agents : Iodine-313 labeled centrally acting drugs, including derivatives of dimethyl phthalate, show potential as brain scanning agents in nuclear medicine (Braun et al., 1977).
Toxicity Analysis : Dimethyl phthalate (DMP) interacts with trypsin in vitro, leading to inhibition of trypsin activity and causing fluorescence quenching and conformational changes. This suggests potential toxicity to the human body (Wang et al., 2015).
Wastewater Treatment : Microwave irradiation enhances the decomposition of dimethyl phthalate using Fe@Fe2O3 nanowires supported on activated carbon, benefiting wastewater treatment and drinking water purification (Chen et al., 2012).
Crystal Structure Analysis : Studies on the crystal structures of dimethyl isophthalates, such as dimethyl 5-iodoisophthalate, reveal molecular frameworks that contribute to the understanding of their physical and chemical properties (Hauptvogel et al., 2018).
Chemical Stability and Reactions : Research on dimethyl phthalate (DMP) reveals insights into its chemical stability and reaction preferences, indicating its potential utility in various chemical processes (Nageswari et al., 2019).
Flame Retardants : Boronic acids combined with dimethyl terephthalate derivatives show significant reduction in heat release, suggesting their use as potential flame retardants for thermoplastic polyurethanes (Benin et al., 2012).
Plastic Degradation : Fusarium species from mangrove sediment can effectively degrade dimethyl phthalate isomer esters in plastics, reducing environmental health risks (Luo et al., 2009).
Mécanisme D'action
Target of Action
Dimethyl 3-iodophthalate, like other phthalates, is known to be an endocrine-disrupting chemical . It can interfere with hormone synthesis, transport, and metabolism . The primary targets of this compound are hormone-dependent structures within the nervous system .
Mode of Action
Phthalates are known to disrupt the endocrine system, affecting reproductive health and physical development . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Biochemical Pathways
Phthalates, including this compound, are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings . The biodegradation pathway for similar compounds like Dimethyl phthalate (DMP) has been studied, and it is suggested that the degradation involves one electron transfer of hydroxyl radical and breaking of the ester bond and benzene ring .
Result of Action
Phthalates are known to induce neurological disorders, such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior .
Action Environment
The action of this compound, like other phthalates, can be influenced by environmental factors. For instance, the degradation of phthalates using microorganisms could play a significant role in their removal from the environment . These contaminants can only be removed or degraded slowly and insignificantly by non-biological processes such as hydrolysis and photodecomposition .
Analyse Biochimique
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on various factors, including the concentration of Dimethyl 3-iodophthalate and the specific biomolecules involved .
Cellular Effects
Some studies suggest that it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is thought to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Some studies suggest that it may have long-term effects on cellular function
Dosage Effects in Animal Models
Some studies suggest that it may have threshold effects and could cause toxic or adverse effects at high doses
Metabolic Pathways
This compound is thought to be involved in various metabolic pathways . It may interact with enzymes or cofactors and could affect metabolic flux or metabolite levels
Transport and Distribution
It may interact with transporters or binding proteins and could affect its localization or accumulation
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles
Propriétés
IUPAC Name |
dimethyl 3-iodobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNMLTNBMOVVPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368107 | |
| Record name | DIMETHYL 3-IODOPHTHALATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102928-38-1 | |
| Record name | DIMETHYL 3-IODOPHTHALATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


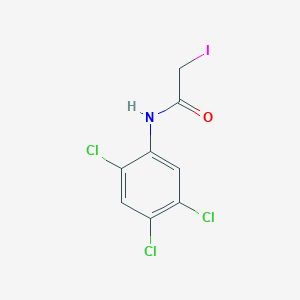
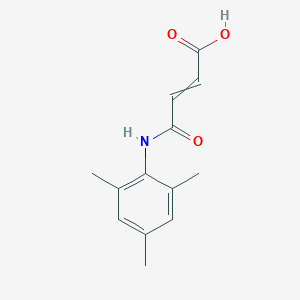


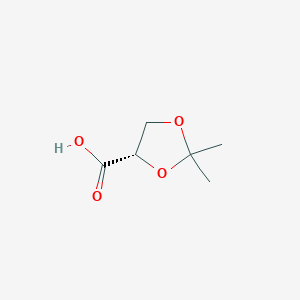
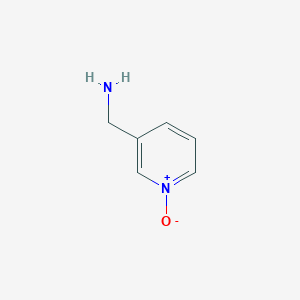
![4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B8682.png)
